tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate
CAS No.:
Cat. No.: VC17835642
Molecular Formula: C14H21BrN4O2
Molecular Weight: 357.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21BrN4O2 |
|---|---|
| Molecular Weight | 357.25 g/mol |
| IUPAC Name | tert-butyl 5-bromo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-3,5-diene-11-carboxylate |
| Standard InChI | InChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)18-5-4-11-9(8-18)6-16-12-10(15)7-17-19(11)12/h7,9,11,16H,4-6,8H2,1-3H3 |
| Standard InChI Key | ADCGILKFDRCJPV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2C(C1)CNC3=C(C=NN23)Br |
Introduction
tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is a complex organic compound with the CAS number 1695904-27-8. It belongs to a class of compounds known as tetraazatricyclo trideca derivatives, which are of interest in various fields of chemistry due to their unique structural properties and potential applications.
Structural Analysis
The compound's structure is characterized by a tricyclic ring system with four nitrogen atoms and a bromine substituent at the fifth position. This complex structure suggests potential applications in fields such as pharmaceuticals or materials science due to its ability to form stable complexes or participate in specific chemical reactions.
Suppliers and Availability
This compound is available from several suppliers, including Ambeed, Inc. in the United States and BLD Pharmatech Ltd. in China. These companies provide it as a research chemical, often used in pharmaceutical and biotechnology research .
Suppliers' Information
| Supplier | Location | Contact Information |
|---|---|---|
| Ambeed, Inc. | Arlington Heights, IL, USA | +1-(630)-580-1088 |
| BLD Pharmatech Ltd. | Shanghai, China | +86-(21)-61629022 |
Potential Applications
-
Pharmaceutical Intermediates: The compound's unique structure could make it useful as an intermediate in the synthesis of complex pharmaceutical molecules.
-
Materials Science: Its ability to form stable complexes might be exploited in materials science applications.
Future Directions
Further research is needed to fully explore the potential applications of this compound, particularly in the development of new pharmaceuticals or advanced materials. Its structural complexity offers a rich area for investigation in organic chemistry and related fields.
References:
- ChemSrc: tert-Butyl 2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate.
- Environmental Agency of Japan: Detection of Chemicals in the Environment.
- ChemicalRegister: tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate Suppliers.
- Bidepharm: tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate.
- Bidepharm: tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume